molecular formula C21H25N5OS B12737644 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-(2-hydroxyethyl)- CAS No. 102429-87-8

1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-(2-hydroxyethyl)-

Cat. No.: B12737644
CAS No.: 102429-87-8
M. Wt: 395.5 g/mol
InChI Key: DCORELNRCPYWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-(2-hydroxyethyl)- is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-(2-hydroxyethyl)- typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The dimethylamino and hydroxyethyl groups can be introduced through nucleophilic substitution reactions.

    Thionation: The conversion of the triazine ring to its thione form can be carried out using sulfurizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-(2-hydroxyethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity and can be explored as a potential drug candidate.

    Materials Science: It can be used in the development of advanced materials with specific properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-(2-hydroxyethyl)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. For example, the dimethylamino groups may facilitate binding to certain proteins, while the hydroxyethyl group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-methoxyphenyl)-2-(2-hydroxyethyl)
  • 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-chlorophenyl)-2-(2-hydroxyethyl)

Uniqueness

1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-(2-hydroxyethyl)- is unique due to the presence of dimethylamino groups, which can impart specific electronic and steric properties

Properties

CAS No.

102429-87-8

Molecular Formula

C21H25N5OS

Molecular Weight

395.5 g/mol

IUPAC Name

5,6-bis[4-(dimethylamino)phenyl]-2-(2-hydroxyethyl)-1,2,4-triazine-3-thione

InChI

InChI=1S/C21H25N5OS/c1-24(2)17-9-5-15(6-10-17)19-20(23-26(13-14-27)21(28)22-19)16-7-11-18(12-8-16)25(3)4/h5-12,27H,13-14H2,1-4H3

InChI Key

DCORELNRCPYWAB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC(=S)N(N=C2C3=CC=C(C=C3)N(C)C)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.